molecular formula C14H18N2O5 B15145531 dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate

dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate

Cat. No.: B15145531
M. Wt: 298.33 g/mol
InChI Key: KTNFJPQFZZYFPU-BECXPWMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate is a deuterated derivative of a glutamic acid analog. Its structure features a (2S)-pentanedioate backbone esterified with two methyl groups and a 4-amino-2,3,5,6-tetradeuteriobenzoyl substituent. The incorporation of deuterium at specific positions enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical applications by reducing metabolic lability and improving detection sensitivity in mass spectrometry .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate

InChI

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1/i3D,4D,5D,6D

InChI Key

KTNFJPQFZZYFPU-BECXPWMJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])N)[2H]

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Methotrexate Dimethyl Ester Hydrochloride
  • Structure: (S)-Dimethyl-2-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzamido)pentanedioate hydrochloride .
  • Key Differences: The benzoyl group in methotrexate dimethyl ester is substituted with a pteridine ring (2,4-diaminopteridin-6-yl), whereas the target compound has a deuterated 4-aminobenzoyl group. Methotrexate derivatives are folate antagonists with therapeutic applications in cancer and autoimmune diseases, whereas the deuterated compound is primarily a research tool for isotope tracing .
Dimethyl (2S,4S)-2-Allyl-4-((tert-Butoxycarbonyl)amino)pentanedioate
  • Structure : Features an allyl group at C2 and a tert-butoxycarbonyl (Boc)-protected amine at C4 .
  • Key Differences :
    • The allyl and Boc groups alter steric and electronic properties, making this compound a precursor in peptide synthesis rather than a deuterated tracer.
    • NMR data (e.g., 1H signals at 1700 ppm for HN and 1600 ppm for O) differ significantly from the deuterated compound due to isotopic effects .
(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate
  • Structure : Contains multiple protective groups (benzyl, tert-butoxycarbonyl) and a heptanedioate backbone .
  • Key Differences :
    • The extended carbon chain (heptanedioate vs. pentanedioate) and protective groups make this compound a synthetic intermediate in complex peptide chemistry, unlike the deuterated compound’s analytical focus .

Physicochemical Properties

Property Target Compound Methotrexate Dimethyl Ester HCl Dimethyl (2S,4S)-2-Allyl-4-Boc-pentanedioate
Molecular Formula C₁₄H₁₄D₄N₂O₅ (estimated) C₂₂H₂₆N₈O₅·HCl C₁₆H₂₅NO₇
Molecular Weight ~314.3 g/mol 518.95 g/mol 343.38 g/mol
Deuterium Content 4 deuterium atoms (2,3,5,6 positions) None None
Key Functional Groups 4-Amino-tetradeuteriobenzoyl, methyl esters Pteridinyl, methylamino, methyl esters Allyl, Boc-protected amine, methyl esters

Research Findings and Challenges

  • Deuterium Isotope Effects: The target compound’s deuterated benzoyl group reduces metabolic oxidation rates compared to non-deuterated versions, as observed in similar deuterated drugs .
  • Regulatory Considerations: Deuterated compounds require stringent isotopic purity validation (>98% deuterium incorporation), unlike non-deuterated analogues .

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